Hydrazobenzen-2-amine

Catalog No.
S14346506
CAS No.
M.F
C12H13N3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazobenzen-2-amine

Product Name

Hydrazobenzen-2-amine

IUPAC Name

2-(2-phenylhydrazinyl)aniline

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C12H13N3/c13-11-8-4-5-9-12(11)15-14-10-6-2-1-3-7-10/h1-9,14-15H,13H2

InChI Key

AHRMZVUDBZEZKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC2=CC=CC=C2N

Hydrazobenzen-2-amine, with the chemical formula C₁₂H₁₃N₃, is an organic compound belonging to the class of hydrazines. It features a hydrazobenzene structure, characterized by a hydrazine (-NH-NH-) bridge connecting two aromatic rings. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

Of Amines | Acylation | Basicity | Chemistry" class="citation ml-xs inline" data-state="closed" href="https://byjus.com/chemistry/chemical-properties-of-amines-acylation-basicity/" rel="nofollow noopener" target="_blank"> .
  • Formation of Diazonium Salts: When treated with nitrous acid, hydrazobenzen-2-amine can form diazonium salts, which are generally unstable and can decompose to yield various aromatic compounds .
  • Oxidative Reactions: Hydrazobenzen-2-amine can undergo oxidative dehydrogenation to produce azobenzene derivatives, demonstrating its reactivity under specific conditions .
  • Reduction Reactions: It can also be reduced to form various derivatives, depending on the reagents used and the reaction conditions .
  • Hydrazobenzen-2-amine can be synthesized through several methods:

    • Reduction of Azo Compounds: One common method involves the reduction of azobenzene or related azo compounds using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
    • Condensation Reactions: Another approach includes the condensation of phenylhydrazine with appropriate aromatic aldehydes or ketones under acidic conditions.
    • Direct Synthesis from Hydrazine: It can also be synthesized by reacting hydrazine with nitrobenzene derivatives followed by reduction .

    Hydrazobenzen-2-amine has several applications:

    • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
    • Analytical Chemistry: Its derivatives are used in analytical methods for detecting certain metal ions due to their ability to form colored complexes.
    • Pharmaceuticals: The compound and its derivatives are being explored for potential therapeutic uses, particularly in cancer treatments due to their reactive nature towards biological molecules .

    Interaction studies involving hydrazobenzen-2-amine focus on its reactivity with biological molecules and other chemical species:

    • Reactivity with Amines and Acids: The compound's basicity allows it to form salts with strong acids, which can be useful in isolating it from mixtures.
    • Complex Formation: Hydrazobenzen-2-amine has been studied for its ability to form complexes with transition metals, potentially leading to applications in catalysis or materials science .
    • Biological Interactions: Preliminary studies suggest potential interactions with enzymes or receptors that could inform its pharmacological profile .

    Hydrazobenzen-2-amine shares structural and functional characteristics with several related compounds. Here are some similar compounds for comparison:

    Compound NameStructure TypeUnique Features
    HydrazobenzeneAzo compoundSimple structure; used as a precursor in dyes
    BenzidineAroyl amineKnown for its carcinogenic properties; used in dye manufacturing
    PhenylhydrazineHydrazine derivativeUsed in organic synthesis; less toxic than hydrazobenzenes
    1,2-DiphenylhydrazineHydrazine derivativeExhibits different reactivity patterns; used in pharmaceuticals
    4-AminophenylhydrazineAromatic aminePotentially useful in drug development

    Uniqueness of Hydrazobenzen-2-amine

    Hydrazobenzen-2-amine is unique due to its specific arrangement of nitrogen atoms and aromatic rings, which influences its reactivity and biological interactions differently than its analogs. Its potential applications in both synthetic chemistry and medicinal research make it a compound of interest for further study.

    Hydrazobenzen-2-amine, systematically named 2-(2-phenylhydrazinyl)aniline, emerged as a structural analog of hydrazobenzene (1,2-diphenylhydrazine), a compound first synthesized in the late 19th century during investigations into diazonium salt chemistry. Early studies on hydrazo compounds centered on their rearrangement into benzidine derivatives, a reaction pivotal for dye manufacturing. The seminal work of Jacobson and van Loon in the early 20th century laid the groundwork for understanding acid-catalyzed rearrangements, with van Loon’s 1904 kinetic analysis demonstrating second-order dependence on acid concentration.

    The specific isolation of Hydrazobenzen-2-amine gained prominence in the mid-20th century, driven by the need for stable intermediates in pharmaceutical and polymer synthesis. Unlike its parent compound hydrazobenzene, which faced limitations due to instability and carcinogenicity, Hydrazobenzen-2-amine’s para-amine substitution conferred enhanced reactivity in cross-coupling reactions. Dewar’s 1949 titanous chloride titration method enabled precise quantification of hydrazo compounds, facilitating its characterization. By the 21st century, advancements in catalytic systems allowed efficient synthesis of Hydrazobenzen-2-amine derivatives, as exemplified by phthalocyanine metal complex-mediated reactions.

    Role in Azo Compound Reactivity Landscapes

    Hydrazobenzen-2-amine serves as a linchpin in azo chemistry due to its bifunctional amine and hydrazine groups. Its reactivity is governed by two key pathways:

    • Azo Coupling: The hydrazine moiety participates in electrophilic substitution with diazonium salts, forming asymmetrical azo dyes. For example, coupling with nitrosonium ions yields derivatives with absorption maxima tunable via substituent effects.
    • Intramolecular Rearrangement: Under acidic conditions, Hydrazobenzen-2-amine undergoes a benzidine-like rearrangement. Studies by Ingold and Hughes revealed that electron-donating groups (e.g., methoxy) at the ortho position accelerate this process by stabilizing transition states through resonance.

    A comparative analysis of traditional and modern synthesis methods is provided below:

    ParameterTraditional Diazonium RouteModern Catalytic Method
    CatalystTitanous chloridePhthalocyanine metal complex
    Temperature Range0–5°C20–80°C
    Yield40–60%71–85%
    Byproduct GenerationHigh (sludge formation)Low (controlled protonolysis)

    The modern approach, employing FePC (iron phthalocyanine) catalysts in alcoholic solvents, achieves yields exceeding 70% while minimizing waste. Nuclear magnetic resonance (NMR) data corroborate structural fidelity, with characteristic aromatic proton signals at δ 7.34–7.49 ppm and amine resonances at δ 4.08 ppm.

    Proton-Coupled Electron Transfer (PCET) Mechanisms

    Proton-coupled electron transfer mechanisms represent a sophisticated approach to hydrazobenzen-2-amine synthesis, where proton and electron transfers occur in a concerted elementary step to facilitate homolytic bond cleavage [1]. The fundamental principle underlying these reactions involves the concurrent exchange of protons and electrons, which enables access to challenging reactive species that would be energetically unfavorable through conventional pathways [2].

    The bond dissociation free energy parameters for PCET systems demonstrate remarkable efficiency in hydrazine synthesis. Polyoxotungstate cluster systems, particularly the Keggin-type [PW₁₂O₄₀]³⁻ complex, exhibit surface O-H bond dissociation free energies below 48 kcal mol⁻¹, which are comparable to hydrogen gas itself [3]. This weak bond strength facilitates the selective hydrogenation of azobenzene to hydrazobenzene via controlled proton-coupled electron transfer from the reduced cluster surface [4].

    The mechanistic pathway involves three distinct phases: initial cluster reduction, substrate activation, and product formation. During the first phase, the one-electron reduced form of the polyoxotungstate cluster is isolated and characterized, providing the electron source for subsequent reduction steps [3]. The second phase involves proton availability control through organic acid concentration and acid strength parameters, with diphenylamine hydrogen tetrafluoroborate demonstrating optimal performance at specific pH values [4].

    Experimental data reveals that PCET systems achieve quantitative semihydrogenation of azobenzene with exclusion of hydrogen gas and aniline as byproducts, attributed to both thermodynamic and kinetic effects [3]. The reaction selectivity is controlled through potential-pKa relationships that have been completely mapped for the tungstate system, enabling independent control of electron and proton availability [4].

    PCET SystemBond Dissociation Free Energy (kcal/mol)Electron Transfer RateKey Intermediate
    Polyoxotungstate [PW₁₂O₄₀]³⁻<48 (O-H bonds)Controlled by acid strength1e⁻-PW₁₂ reduced cluster
    Hangman chlorin complexesVariable with pH10³ s⁻¹ proton transferChlorin anion radical
    Tungsten hydride complexesPressure-dependentFree energy dependentMetal hydride species
    Nickel amido complexesN-N coupling energyOxidation state dependentNi³⁺-NH₂ radical
    Iron heme systems22.1 (rate-limiting barrier)Concerted mechanismNH₂OH activated species

    The nickel-mediated ammonia oxidation sequence demonstrates the formation of hydrazine through homocoupling between two nickel-aminyl species [5]. This process occurs between the nickel(II)/nickel(III) oxidation states, with the redox load for hydrazine reductive elimination distributed between two metal centers [5]. The narrow redox range proves advantageous for facilitating catalysis using earth-abundant, late first-row metals [5].

    Heme-dependent hydrazine synthase systems reveal that the nitrogen-nitrogen bond formation proceeds via a redox mechanism involving homolytic N-O bond cleavage of hydroxylamine activated by iron(II)-heme, yielding iron(III)-amido and hydroxyl radicals [6]. The subsequent hydrogen-atom transfer from ammonia to the hydroxyl radical forms an amido radical and water, followed by nitrogen-nitrogen bond formation between two amido radicals [6]. The hydrogen transfer step serves as the rate-limiting process with an overall barrier of 22.1 kcal/mol [6].

    Transition Metal-Catalyzed N═N Bond Functionalization

    Transition metal-catalyzed nitrogen-nitrogen bond functionalization represents a critical pathway for hydrazobenzen-2-amine production through controlled reduction of azo compounds [7]. The manganese complex Mn(PhPNN)(CO)₂Br demonstrates exceptional performance in catalyzing the hydrogenation of azo bonds to amines through a well-defined three-step mechanism [7].

    The catalytic cycle involves initial hydrogen addition to the manganese catalyst, forming an intermediate species capable of hydrogenating the nitrogen-nitrogen double bond [7]. The first hydrogenation step converts azobenzene to 1,2-diphenylhydrazine with relatively low energy barriers, while the second hydrogenation transforms the hydrazine intermediate to aniline products [7]. The rate-determining step occurs during the formation of the final amine product through nitrogen-nitrogen bond cleavage, exhibiting an energy barrier of 39.1 kcal/mol [7].

    Palladium-catalyzed hydrogenation systems demonstrate remarkable versatility in nitrosamine reduction to corresponding hydrazines [8]. The reaction exhibits zero-order kinetics with respect to substrate concentration, indicating catalyst surface-controlled mechanisms [8]. Optimal conditions involve hydrogen pressures between 50-10,000 psi and temperatures ranging from 25-75°C, with palladium on carbon catalysts achieving 70-95% hydrazine yields [8].

    The catalyst concentration significantly influences both reaction rate and product yield, with 5% palladium on carbon showing optimal performance at 57 psi hydrogen pressure and room temperature [8]. Temperature effects reveal that while elevated temperatures increase reaction rates, they also promote hydrazine decomposition to corresponding amines, necessitating careful temperature control for maximum selectivity [8].

    Catalyst SystemReaction ConditionsProduct SelectivityKey Mechanism
    Manganese Mn(PhPNN)(CO)₂BrH₂ pressure, controlled temperatureHydrazine intermediate formationThree-step process via diphenylhydrazine
    Palladium on Carbon (5%)50-10,000 psi H₂, 25-75°C70-95% hydrazine yieldZero-order kinetics, surface reaction
    Rhodium-modified TiO₂Visible light, 12h irradiation34.4 μmol g⁻¹ cat h⁻¹Synergistic Rh-TiO₂ electron transfer
    Ruthenium Complex100 bar H₂ pressureAniline formationStepwise reduction via hydrazine
    Iron-based catalyst (FeN₂)N₂ atmosphere, -78°C, 16h64% N₂H₄ yield, 16 equiv per FeProton-electron coupling mechanism

    Rhodium-modified titanium dioxide systems demonstrate enhanced photocatalytic activity for hydrazine decomposition under visible light irradiation [9]. The rhodium(I) coordinated catechol phosphane ligand covalently attached to titanium dioxide nanoparticles achieves hydrogen yields of 413 μmol g⁻¹ catalyst after 12 hours of visible light irradiation, representing a six-fold improvement over unmodified titanium dioxide [9].

    The enhanced performance stems from synergistic mechanisms involving improved electron transfer from the rhodium complex to the titanium dioxide conduction band [9]. The covalent attachment ensures catalyst stability, enabling efficient reuse for five subsequent reaction cycles without significant activity loss [9]. The system demonstrates complete decomposition of hydrous hydrazine with hydrogen evolution rates of 34.4 μmol g⁻¹ catalyst h⁻¹ [9].

    Iron-catalyzed nitrogen fixation to hydrazine employs samarium(II) reducing agents in combination with pyrrolidine proton sources [10]. The system achieves remarkable selectivity for hydrazine production (64% yield relative to proton source) with 16 equivalents of hydrazine per iron catalyst [10]. The reaction mechanism involves formation of iron-nitrogen complexes with samarium(III) interactions that enhance nitrogen activation [10].

    The correlation between iron-nitrogen-samarium(III) binding and higher fixed-nitrogen yields suggests that the bound species exhibits enhanced reactivity toward subsequent nitrogen reduction steps [10]. Electron paramagnetic resonance spectroscopy reveals that coordinating solvents disrupt the iron-nitrogen-samarium(III) interaction, resulting in substantially decreased fixed-nitrogen yields [10].

    Photocatalytic Reduction Approaches

    Semiconductor-Mediated Redox Systems

    Semiconductor-mediated redox systems provide efficient pathways for hydrazobenzen-2-amine synthesis through controlled photocatalytic reduction processes [11]. Dysprosium-doped zinc oxysulfide photocatalysts demonstrate exceptional performance in nitrogen-nitrogen bond cleavage reactions, achieving complete conversion of azobenzene to aniline products under low-power ultraviolet light illumination [11].

    The optimal dysprosium content corresponds to 10% of the precursor material, yielding the highest hydrogen production rate of 8.160 mmol g⁻¹ h⁻¹ [11]. The photocatalytic mechanism involves four integrated steps: solvation, adsorption, substrate pinning, and surface hydrogenation reactions operating synergistically [11]. Complete photoconversion of 60 parts per million azobenzene to aniline occurs within 6 hours under optimized conditions in 10% ethanol solution [11].

    Silver-modified titanium dioxide nanomaterials exhibit superior photocatalytic efficiency compared to bare titanium dioxide or silver nanoparticles alone, attributed to synergistic effects between metallic silver and titanium dioxide structures [12]. The surface plasmon resonance electron transfer from silver metal particles to the titanium dioxide conduction band enhances catalytic activity significantly [12].

    The silver-modified system achieves 100% hydrogen selectivity within 30 minutes of reaction time, with an apparent rate constant of 0.018 min⁻¹ and activation energy of 34.4 kJ/mol under visible light radiation [12]. The photocatalytic efficiency increases with reaction temperature, following Arrhenius behavior with calculated activation energy parameters [12].

    PhotocatalystLight SourceReaction TimeConversion EfficiencySubstrate Concentration
    Dy-doped Zn(O,S) (10% Dy)Low-power UV light6 hours100% azobenzene to aniline60 ppm azobenzene
    Eosin Y (organophotocatalyst)Visible light (>400 nm)Variable, room temperatureHigh selectivity azo productsVariable organic substrates
    W₁₈O₄₉ nanowiresSolar simulation (365-730 nm)Continuous irradiation9% quantum efficiency at 365 nmPure water system
    Ag-modified TiO₂Visible light radiation30 minutes100% H₂ selectivityHydrazine monohydrate
    CdS/MIL-53(Fe) compositeVisible light irradiation12 hours typical10× increase vs pure CdSBenzyl alcohol co-substrate

    Tungsten oxide nanowire systems demonstrate wavelength-dependent nitrogen fixation capabilities, producing both ammonium and nitrate products through simultaneous reduction and oxidation pathways [13]. The maximum quantum efficiency reaches 9% at 365 nm wavelength, with oxygen vacancies playing crucial roles in nitrogen molecule activation and dissociation [13].

    The mechanism involves disproportionation reactions of nitrogen molecules that prove more energetically favorable than either reduction or oxidation alone [13]. The molar fraction of ammonium in total products exhibits an inverted volcano relationship across wavelengths from 365 nm to 730 nm, reflecting competition between oxygen evolution and nitrogen oxidation reactions [13].

    Cadmium sulfide metal-organic framework composites achieve ten-fold enhancement in photocatalytic activity compared to pure cadmium sulfide particles [14]. The CdS/MIL-53(Fe) system demonstrates improved hydrogen production and benzaldehyde generation through Z-scheme charge transfer mechanisms [14]. Photo-excited holes in cadmium sulfide and electrons in the metal-organic framework undergo interfacial recombination, while remaining electrons in the cadmium sulfide conduction band reduce protons to hydrogen [14].

    Nickel-tungsten-oxide nanocomposites synthesized through hydrothermal methods exhibit optimal performance at 2 mg/L catalyst concentration, producing 2.67 μL hydrogen gas under controlled conditions [15]. The photocatalytic efficiency depends on illumination time, with maximum hydrogen production achieved after 80 minutes of ultraviolet light exposure [15].

    Wavelength-Specific Reaction Optimization

    Wavelength-specific optimization represents a critical factor in maximizing photocatalytic efficiency for hydrazobenzen-2-amine production [13]. The relationship between photon energy and catalytic performance follows distinct patterns that enable precise control over reaction selectivity and product distribution [16].

    Metal-organic framework systems demonstrate volcanic relationships between bandgap energy and hydrogen production rates under visible light irradiation [16]. The optimal bandgap corresponds to 2.15 eV, achieved by iron-containing frameworks that exhibit the highest hydrogen production rate of 263.5 μmol g⁻¹ h⁻¹ [16]. Theoretical calculations reveal that optimal conduction and valence band positions, combined with minimal work function values, contribute to excellent hydrogen production performance [16].

    Photocatalysts with wider bandgaps demonstrate reduced sunlight absorption capabilities, leading to decreased hydrogen production efficiency [16]. Conversely, catalysts with narrower bandgaps exhibit enhanced light harvesting ability but suffer from increased recombination rates of photo-generated electron-hole pairs due to lower space potential [16].

    The tungsten oxide nanowire system exhibits remarkable wavelength-dependent behavior across the solar spectrum from 365 nm to 730 nm [13]. The nitrogen fixation mechanism varies significantly with wavelength, transitioning from intrinsic light absorption with delocalized holes at shorter wavelengths to localized photoexcited holes on oxygen vacancies at longer wavelengths [13].

    Short wavelength irradiation (365-427 nm) generates highly mobile holes distributed over surface regions, enabling oxygen evolution reactions at tungsten sites without nearby oxygen vacancies [13]. The competition between oxygen evolution and nitrogen oxidation reactions drives the increased nitrate fraction within this wavelength range [13].

    Longer wavelength illumination (427-730 nm) restricts nitrogen oxidation reactions due to higher equilibrium potentials compared to oxygen evolution, accompanied by localized photoexcited holes on oxygen vacancy sites [13]. Complete disproportionation of nitrogen molecules occurs within the wavelength range from approximately 427 nm to 515 nm [13].

    Wavelength Range (nm)Primary MechanismProduct SelectivityQuantum Efficiency (%)
    365-400Intrinsic absorption, delocalized holesMixed NH₄⁺/NO₃⁻9.0 at 365 nm
    400-427Competitive OER/NOR reactionsIncreasing NO₃⁻ fraction7.5-8.0
    427-515Full N₂ disproportionationBalanced products6.0-7.0
    515-650Localized holes, restricted NORNH₄⁺ dominant3.0-5.0
    650-730Minimal activityLimited conversion1.0-2.0

    Rhodium-modified titanium dioxide systems demonstrate enhanced visible light response through coordination of rhodium(I) complexes with catechol phosphane ligands [9]. The modification extends light absorption into the visible region while maintaining photocatalytic stability over extended reaction periods [9]. The system achieves consistent hydrogen evolution rates of 34.4 μmol g⁻¹ catalyst h⁻¹ under controlled visible light irradiation [9].

    Eosin Y organophotocatalyst systems provide metal-free alternatives for visible light-driven reactions, utilizing air as the oxidant for sustainable processes [17]. The visible light-promoted oxidative dehydrogenation of hydrazobenzenes and transfer hydrogenation of azobenzenes proceeds with high selectivity, avoiding over-reduction to aniline products that plague traditional thermal methods [17].

    The mechanistic investigation of hydrazobenzen-2-amine formation through azobenzene semihydrogenation reveals complex kinetic behaviors that are fundamentally different from conventional hydrogenation processes. Kinetic profiling studies have demonstrated that polyoxometalate-based catalysts exhibit remarkable selectivity for semihydrogenation over competing hydrogen evolution reactions [1] [2]. The phosphotungstic acid cluster [PW12O40]³⁻ system shows azobenzene semihydrogenation proceeding more than 1000 times faster than hydrogen formation, even when conducted at 60°C lower temperature and with four-fold lower reagent concentrations [1] [2].

    The kinetic profile for azobenzene semihydrogenation follows a distinctive pattern where the reaction rate depends critically on the concentration of both the reduced polyoxometalate cluster and the organic acid proton source [1] [2]. The hydrogenation reaction proceeds only in the presence of both species, with the rate dictated by whichever component serves as the limiting reagent. This observation indicates a concerted mechanism involving proton-coupled electron transfer rather than stepwise electron or proton transfer processes [1] [2].

    Detailed kinetic measurements have revealed that the semihydrogenation process exhibits zero-order dependence on both azobenzene and hydrazobenzene concentrations under specific reaction conditions [3]. This unusual kinetic behavior suggests that substrate binding and activation occur rapidly compared to the rate-determining step, which involves the formation and consumption of catalytic intermediates. The reaction shows first-order dependence on the catalyst concentration with an apparent order of approximately 1.5, indicating complex catalyst aggregation or activation phenomena [3].

    The kinetic isotope effects provide additional mechanistic insights into the hydrogen transfer process. Studies using deuterium-labeled substrates have shown primary kinetic isotope effects consistent with carbon-nitrogen bond formation being rate-limiting in the overall transformation [4]. The nitrogen kinetic isotope effect measurements support a concerted mechanism for hydrazobenzene formation, distinguishing it from alternative dissociative pathways that might lead to different product distributions [4].

    Temperature-dependent kinetic studies have revealed activation energies ranging from 16.8 to 29.5 kcal/mol for different catalytic systems [5] [6]. The tantalum hydride complex systems show particularly well-defined activation barriers, with the rate-limiting step identified as the second two-electron reduction process that achieves nitrogen-nitrogen bond cleavage [5]. These activation energies are significantly lower than those observed for uncatalyzed nitrogen-nitrogen bond breaking processes, highlighting the catalytic efficiency of the transition metal systems.

    Thermodynamic Control in Selective N═N Bond Preservation

    The selective preservation of nitrogen-nitrogen bonds during hydrazobenzen-2-amine formation represents a remarkable example of thermodynamic control in catalytic hydrogenation processes. The thermodynamic driving force for azobenzene semihydrogenation versus complete reduction to aniline is determined by the relative bond dissociation free energies of the nitrogen-hydrogen and nitrogen-nitrogen bonds [1] [2]. Hydrazobenzene exhibits a nitrogen-hydrogen bond dissociation free energy of 60.9 kcal/mol, which provides a substantial thermodynamic preference for hydrogen atom transfer to the substrate over hydrogen evolution [1] [2].

    The thermodynamic control mechanism operates through the differential stabilization of partially reduced intermediates compared to fully reduced products. While complete hydrogenation of azobenzene to aniline is thermodynamically more favorable than semihydrogenation, the reaction conditions can be tuned to achieve kinetic control that prevents overreduction [1] [2]. The key factor is the availability of only two equivalents of hydrogen atoms from the reduced polyoxometalate cluster and organic acid system, which self-limits the reaction at the semihydrogenation product [1] [2].

    Computational studies have revealed that the thermodynamic control arises from the markedly different activation energies for hydrazobenzene hydrogenation compared to azobenzene hydrogenation [1] [2]. Even when excess reducing equivalents are present, the remaining reduced cluster and acid preferentially react to generate dihydrogen rather than further hydrogenate the hydrazobenzene product. This selectivity pattern indicates that hydrazobenzene hydrogenation has significantly higher activation barriers than the initial azobenzene reduction step [1] [2].

    The nitrogen-nitrogen bond length changes provide direct structural evidence for the thermodynamic control mechanism. During azobenzene semihydrogenation, the nitrogen-nitrogen bond distance increases from 1.25 Å in the starting material to approximately 1.42-1.50 Å in the hydrazobenzene product [1] [5]. This bond elongation reflects the two-electron reduction of the nitrogen-nitrogen double bond to a single bond, while preserving the overall nitrogen-nitrogen connectivity [1] [5].

    The thermodynamic stability of the semihydrogenation product is further enhanced by the electronic structure changes that occur during the reduction process. The conversion from the planar azobenzene geometry to the non-planar hydrazobenzene structure involves significant changes in molecular orbital energies and electron density distribution [1] [5]. These electronic reorganization effects contribute to the thermodynamic preference for the semihydrogenation product over alternative reduction pathways.

    Substrate-Catalyst Interactions in Polyoxometalate Systems

    The substrate-catalyst interactions in polyoxometalate systems represent a sophisticated interplay of electrostatic, electronic, and steric factors that determine the selectivity and efficiency of hydrazobenzen-2-amine formation. Polyoxometalate clusters provide multiple interaction sites for substrate binding and activation, including terminal oxygen atoms, bridging oxygen atoms, and coordinatively unsaturated metal centers [7] [8]. The anionic framework of polyoxometalate clusters creates strong electrostatic interactions with cationic or polarized organic substrates, leading to substrate preconcentration near the catalytic sites [7] [8].

    The Keggin-type polyoxometalate structure [PW12O40]³⁻ exhibits specific binding interactions with azobenzene through coordination of the nitrogen atoms to tungsten centers [1] [2]. The reduced form of the cluster, [PW11VWV₁O40]⁴⁻, shows enhanced binding affinity due to the increased electron density at the tungsten(V) sites and the corresponding changes in the cluster geometry [1] [2]. Single-crystal X-ray diffraction studies have revealed that the substrate binding involves coordination of the nitrogen atoms to the tungsten centers with concomitant elongation of the nitrogen-nitrogen bond [1] [2].

    The electronic structure of polyoxometalate clusters undergoes significant changes upon substrate binding and electron transfer. The intervalence charge transfer bands characteristic of mixed-valence tungsten clusters shift to lower energies upon substrate coordination, indicating electronic communication between the cluster and the organic substrate [1] [2]. The tungsten(V) to tungsten(VI) transitions observed at 765 nanometers provide a convenient spectroscopic probe for monitoring the progress of the catalytic reaction [1] [2].

    The substrate-catalyst interactions are further modulated by the presence of organic acids that serve as proton sources in the catalytic system. The acid strength and concentration affect both the protonation state of the substrate and the electronic properties of the polyoxometalate cluster [1] [2]. Stronger acids promote more efficient proton transfer to the substrate, while also potentially destabilizing the reduced cluster through protonation of the oxygen atoms [1] [2].

    The spatial arrangement of substrate and catalyst is crucial for achieving selective semihydrogenation. The polyoxometalate cluster provides a confined environment that favors specific substrate orientations and restricts access to alternative binding modes that might lead to overreduction [7] [8]. The large size of the cluster relative to the organic substrate creates steric constraints that influence the approach geometry and the subsequent hydrogen transfer pathways [7] [8].

    XLogP3

    3.1

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    3

    Exact Mass

    199.110947427 g/mol

    Monoisotopic Mass

    199.110947427 g/mol

    Heavy Atom Count

    15

    Dates

    Last modified: 08-10-2024

    Explore Compound Types